molecular formula C13H11BrO5 B12725773 Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate CAS No. 139266-66-3

Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate

Cat. No.: B12725773
CAS No.: 139266-66-3
M. Wt: 327.13 g/mol
InChI Key: RANPSRQPSMKZCI-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to the furan ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final product is obtained after esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules through halogen bonding, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A compound with a similar bromophenyl group but a different heterocyclic core.

    2,4-Disubstituted thiazoles: Compounds with similar substitution patterns but different core structures.

Uniqueness

Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate is unique due to its specific combination of a furan ring and a bromophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

139266-66-3

Molecular Formula

C13H11BrO5

Molecular Weight

327.13 g/mol

IUPAC Name

methyl 2-[5-(4-bromophenyl)-3-oxofuran-2-yl]ethaneperoxoate

InChI

InChI=1S/C13H11BrO5/c1-17-19-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-6,12H,7H2,1H3

InChI Key

RANPSRQPSMKZCI-UHFFFAOYSA-N

Canonical SMILES

COOC(=O)CC1C(=O)C=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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